molecular formula C8H16ClNO2 B13663329 (3S,5R)-Methyl 5-methylpiperidine-3-carboxylate hydrochloride

(3S,5R)-Methyl 5-methylpiperidine-3-carboxylate hydrochloride

Cat. No.: B13663329
M. Wt: 193.67 g/mol
InChI Key: JWBUUGGYBZEBNC-HHQFNNIRSA-N
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Description

(3S,5R)-Methyl 5-methylpiperidine-3-carboxylate hydrochloride: is a chiral compound belonging to the piperidine class of chemicals Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-Methyl 5-methylpiperidine-3-carboxylate hydrochloride typically involves multiple steps starting from readily available starting materials. One common method involves the alkylation of a lithiated intermediate with methyl iodide, followed by reduction and rearrangement to generate the desired piperidine derivative . The key steps include:

    Alkylation: Introduction of a chiral methyl group by alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide.

    Reduction and Rearrangement: Reduction of the intermediate followed by rearrangement to form a benzyl-protected piperidine intermediate.

    Deprotection and Amide Formation: Removal of the benzyl protecting group and formation of the amide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of cost-effective reagents and catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-Methyl 5-methylpiperidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxide derivatives.

    Reduction: Reduction of the ester group to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions at the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

(3S,5R)-Methyl 5-methylpiperidine-3-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,5R)-Methyl 5-methylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,5R)-Methyl 5-methylpiperidine-3-carboxylate hydrochloride is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications where stereochemistry plays a crucial role in activity and selectivity.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

methyl (3S,5R)-5-methylpiperidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-6-3-7(5-9-4-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1

InChI Key

JWBUUGGYBZEBNC-HHQFNNIRSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CNC1)C(=O)OC.Cl

Canonical SMILES

CC1CC(CNC1)C(=O)OC.Cl

Origin of Product

United States

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